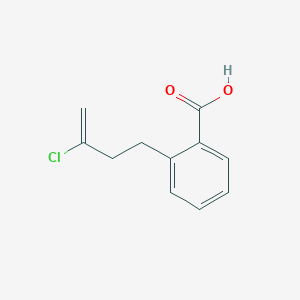

2-(3-Chloro-3-butenyl)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Chloro-3-butenyl)benzoic acid is an organic compound with the molecular formula C11H11ClO2 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 3-chloro-3-butenyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-3-butenyl)benzoic acid typically involves the reaction of benzoic acid derivatives with appropriate chlorinated butenyl compounds. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with 3-chloro-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the butenyl group, leading to the formation of epoxides or diols.

Reduction: Reduction of the compound can be achieved using hydrogenation catalysts, converting the double bond in the butenyl group to a single bond.

Substitution: The chloro group in the butenyl moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products:

Oxidation: Epoxides or diols.

Reduction: Saturated butyl derivatives.

Substitution: Corresponding substituted products depending on the nucleophile used.

科学研究应用

2-(3-Chloro-3-butenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized benzoic acid derivatives.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

作用机制

The mechanism of action of 2-(3-Chloro-3-butenyl)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and butenyl groups can participate in covalent bonding with nucleophilic sites in proteins, potentially altering their function.

相似化合物的比较

3-Chlorobenzoic acid: Similar structure but lacks the butenyl group.

4-Chlorobenzoic acid: Similar structure with the chloro group at a different position.

2-(3-Bromo-3-butenyl)benzoic acid: Similar structure with a bromo group instead of a chloro group.

Uniqueness: 2-(3-Chloro-3-butenyl)benzoic acid is unique due to the presence of both a chloro and a butenyl group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research applications.

生物活性

2-(3-Chloro-3-butenyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring a chloro group and a butenyl side chain, may contribute to its biological effects by enabling interactions with various cellular targets. This article provides a comprehensive overview of the biological activity of this compound, including research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzoic acid moiety attached to a 3-chloro-3-butenyl group. This configuration is crucial for its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators. This apoptotic effect is attributed to the compound's ability to interact with specific proteins involved in cell signaling pathways related to cancer progression .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The chloro and butenyl groups may participate in covalent bonding with nucleophilic sites on enzymes or receptors, altering their function.

- Signal Pathway Modulation : The compound may influence various signaling pathways, including those involved in inflammation and apoptosis.

- Protein Interaction : It can bind to specific proteins, affecting their activity and stability within cellular processes .

Study on Antimicrobial Activity

In a recent study, the antimicrobial efficacy of this compound was evaluated against multiple Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Study on Anticancer Effects

A study focusing on the anticancer effects demonstrated that treatment with this compound led to significant reductions in cell viability in several cancer cell lines. The compound was shown to activate apoptotic pathways, as evidenced by increased levels of cleaved caspases and changes in mitochondrial membrane potential .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals that variations in substituents significantly influence biological activity. For instance, compounds with different halogen substitutions (bromo or iodo instead of chloro) exhibit distinct reactivity profiles and biological effects. The following table summarizes key differences:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition, apoptosis |

| 4-(3-Bromo-3-butenyl)benzoic acid | Low | Moderate | Protein interaction |

| 4-(3-Iodo-3-butenyl)benzoic acid | Moderate | Low | Unknown |

属性

IUPAC Name |

2-(3-chlorobut-3-enyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5H,1,6-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPNBVSLEVRPON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641256 |

Source

|

| Record name | 2-(3-Chlorobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732248-87-2 |

Source

|

| Record name | 2-(3-Chlorobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。